Cas no 2002208-47-9 (4-cyanobutane-2-sulfonyl chloride)

4-Cyanobutane-2-sulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient incorporation into target molecules, particularly in the preparation of sulfonamides and sulfonate esters. The presence of a cyano group at the 4-position enhances its utility in further functionalization, offering opportunities for diverse chemical transformations. This compound is valued for its stability under controlled conditions and its compatibility with a range of reaction conditions, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
4-cyanobutane-2-sulfonyl chloride structure
2002208-47-9 structure
Product Name:4-cyanobutane-2-sulfonyl chloride
CAS No:2002208-47-9
MF:C5H8ClNO2S
MW:181.640519142151
CID:6290016
PubChem ID:165475148
Update Time:2025-10-22

4-cyanobutane-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-cyanobutane-2-sulfonyl chloride
    • EN300-1120617
    • 2002208-47-9
    • Inchi: 1S/C5H8ClNO2S/c1-5(3-2-4-7)10(6,8)9/h5H,2-3H2,1H3
    • InChI Key: QVTYAZMEUSUPRM-UHFFFAOYSA-N
    • SMILES: ClS(C(C)CCC#N)(=O)=O

Computed Properties

  • Exact Mass: 180.9964274g/mol
  • Monoisotopic Mass: 180.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66.3Ų

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Additional information on 4-cyanobutane-2-sulfonyl chloride

Introduction to 4-Cyanobutane-2-Sulfonyl Chloride (CAS No. 2002208-47-9)

4-Cyanobutane-2-sulfonyl chloride (CAS No. 2002208-47-9) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a cyano group and a sulfonyl chloride functional group. These functionalities endow the molecule with a range of chemical reactivities and potential applications, making it an important intermediate in various synthetic processes.

The chemical structure of 4-cyanobutane-2-sulfonyl chloride can be represented as follows: C4H6ClNO3S. The cyano group (-CN) is a well-known functional group that imparts nitrile properties to the molecule, such as high reactivity in nucleophilic substitution reactions and the ability to undergo reduction to form amines. The sulfonyl chloride (-SO2Cl) group is highly reactive and can readily participate in nucleophilic substitution reactions, forming sulfonates or sulfonamides depending on the reaction conditions.

In recent years, 4-cyanobutane-2-sulfonyl chloride has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a building block in the synthesis of novel drug candidates. For example, researchers have utilized this compound to develop new classes of sulfonamide-based inhibitors for various biological targets, including enzymes and receptors involved in disease pathways. These inhibitors have shown promising results in preclinical studies, demonstrating high potency and selectivity.

Beyond pharmaceutical applications, 4-cyanobutane-2-sulfonyl chloride has also found utility in materials science. The unique combination of the cyano and sulfonyl chloride groups makes it an attractive candidate for the synthesis of functional polymers and coatings. For instance, recent studies have explored the use of this compound in the preparation of polymeric materials with enhanced mechanical properties and improved chemical resistance. These materials have potential applications in industries such as electronics, automotive, and aerospace.

The synthesis of 4-cyanobutane-2-sulfonyl chloride typically involves a multi-step process that begins with the preparation of 4-cyanobutane-1-sulfinic acid from readily available starting materials. This intermediate is then oxidized to form 4-cyanobutane-1-sulfonic acid, which is subsequently converted to the sulfonyl chloride through reaction with thionyl chloride (SOCl2). The overall synthetic route is well-documented in the literature and can be optimized for large-scale production.

In terms of safety and handling, it is important to note that 4-cyanobutane-2-sulfonyl chloride, like many sulfonyl chlorides, is a reactive compound that can release toxic gases upon exposure to moisture or bases. Therefore, it should be handled with appropriate precautions, including the use of personal protective equipment (PPE) and proper ventilation. Additionally, storage should be in a cool, dry place away from incompatible substances.

The physical properties of 4-cyanobutane-2-sulfonyl chloride, such as its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application. While specific data may vary depending on the source, typical values include a melting point around 50°C and a boiling point around 180°C at atmospheric pressure. The compound is generally soluble in common organic solvents such as dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF).

In conclusion, 4-cyanobutane-2-sulfonyl chloride (CAS No. 2002208-47-9) is a valuable chemical intermediate with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique combination of functional groups provides a platform for developing novel compounds with tailored properties. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the chemical industry.

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